E-Ospemifene

Overview

Description

Mechanism of Action

Target of Action

Ospemifene E-isomer, also known as E-Ospemifene or Unii-575Y7sbe69, primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, bone health, cardiovascular system, and central nervous system .

Mode of Action

Ospemifene E-isomer is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen .

Biochemical Pathways

The primary biochemical pathway affected by Ospemifene E-isomer involves the modulation of estrogen receptors . By selectively binding to these receptors, Ospemifene E-isomer can influence various downstream effects. For instance, it interacts with osteoblasts and osteoclasts in a way that reduces bone turnover, suggesting potential uses in the management of osteoporosis in postmenopausal women .

Pharmacokinetics

Ospemifene E-isomer is highly bound to serum proteins, and the apparent volume of distribution is 448 L . .

Result of Action

The primary result of Ospemifene E-isomer’s action is the alleviation of symptoms associated with vulvar and vaginal atrophy due to menopause . This includes the treatment of moderate to severe dyspareunia (pain during sexual intercourse) and vaginal dryness . Studies also suggest that Ospemifene E-isomer, in a dose-dependent manner, reduces the incidence of tumors .

Action Environment

The action, efficacy, and stability of Ospemifene E-isomer can be influenced by various environmental factors. For instance, the decline in estrogen levels associated with menopause can enhance the drug’s effectiveness in treating symptoms related to vulvar and vaginal atrophy . .

Preparation Methods

The synthesis of Unii-575Y7sbe69 involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial production methods for Unii-575Y7sbe69 are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Unii-575Y7sbe69 undergoes various chemical reactions, including:

Scientific Research Applications

Unii-575Y7sbe69 has diverse applications in scientific research:

Comparison with Similar Compounds

Unii-575Y7sbe69 is unique compared to other selective estrogen receptor modulators due to its specific stereochemistry. Similar compounds include:

Tamoxifen: Another SERM used primarily in the treatment of breast cancer.

Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.

Bazedoxifene: Also used for osteoporosis and in combination with conjugated estrogens for menopausal symptoms.

Unii-575Y7sbe69 stands out due to its specific binding affinity and activity profile, making it particularly effective in treating certain menopausal symptoms .

Biological Activity

E-Ospemifene, a selective estrogen receptor modulator (SERM), has gained attention for its therapeutic potential in treating conditions associated with estrogen deficiency, particularly vulvovaginal atrophy (VVA) and dyspareunia in postmenopausal women. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies and case reports.

This compound exhibits a unique profile of estrogenic and anti-estrogenic activities depending on the tissue type:

- Vaginal and Uterine Tissues : this compound acts as a partial estrogen agonist, promoting cellular maturation and mucification in the vaginal epithelium while exerting weak agonist/antagonist effects in the uterus. This dual action helps alleviate symptoms of VVA by improving vaginal health without significantly stimulating uterine tissue growth .

- Mammary Glands : In breast tissue, this compound demonstrates predominantly anti-estrogenic effects. Studies show that it does not promote cell proliferation in breast tissue, contrasting with traditional estrogens. For instance, it inhibited tumor growth in estrogen-sensitive breast cancer models .

- Bone Health : this compound exhibits estrogen-like activity on bone, preventing bone mineral density loss in ovariectomized rat models. It normalizes bone turnover rates and reduces osteoclast activity, suggesting a protective role against osteoporosis .

Clinical Efficacy

Clinical trials have established the effectiveness of this compound in treating VVA:

- Phase 3 Trials : A series of randomized controlled trials demonstrated significant improvements in vaginal health metrics among women treated with this compound compared to placebo. Key findings included:

- Case Studies : Two case studies involving postmenopausal women with severe dyspareunia reported marked improvements following treatment with this compound combined with laser therapy. Patients showed significant reductions in pain scores and improvements in vaginal elasticity and moisture after treatment .

Safety Profile

This compound is generally well tolerated, with a favorable safety profile:

- Adverse Effects : The most common side effects reported include hot flashes and vaginal discharge, which are typically mild to moderate. Serious adverse events are rare .

- Long-term Safety : Ongoing studies continue to evaluate the long-term safety of this compound, especially concerning its effects on breast tissue and potential thromboembolic risks associated with SERMs .

Comparative Biological Activity

The following table summarizes the biological activity of this compound across different tissues:

| Tissue Type | Activity Type | Effect |

|---|---|---|

| Vaginal Epithelium | Estrogen Agonist | Increases cellular maturation and mucification |

| Uterus | Partial Agonist/Antagonist | Weak stimulation; mitigates atrophic changes |

| Mammary Gland | Anti-estrogenic | Inhibits proliferation; reduces tumor growth |

| Bone | Estrogen Agonist | Prevents bone density loss; normalizes turnover |

Properties

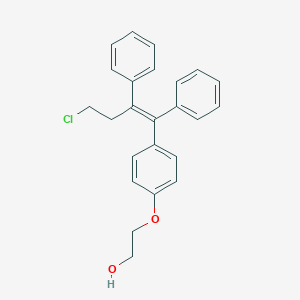

IUPAC Name |

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKNAVTFCDUIE-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238089-02-6 | |

| Record name | Ospemifene E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSPEMIFENE E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.